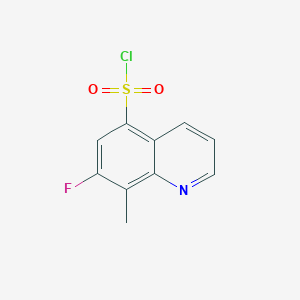
7-Fluoro-8-methylquinoline-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride typically involves the reaction of 8-quinoline sulfonic acid with thionyl chloride . The process begins with the preparation of 8-quinoline sulfonic acid, which is achieved by adding dehydrated quinoline to fuming sulfuric acid. The resulting solution is heated and then cooled, followed by the addition of water to precipitate the sulfonic acid. This intermediate is then reacted with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One such method involves the use of bis(trichloromethyl) carbonate as a chlorinating agent, which allows for the acyl chlorination of 3-methylquinoline-8-sulfonic acid under the action of an organic base . This method is advantageous due to its simplicity, low cost, and minimal generation of harmful gases, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-8-methylquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Suzuki-Miyaura Coupling: This reaction often employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while Suzuki-Miyaura coupling would produce a biaryl compound .
Applications De Recherche Scientifique
7-Fluoro-8-methylquinoline-5-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-methylquinoline-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and in the development of fluorescent probes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Quinolinesulfonyl chloride: Similar in structure but lacks the fluorine and methyl groups.
3-Methylquinoline-8-sulfonyl chloride: Similar but with a different substitution pattern on the quinoline ring.
Uniqueness
7-Fluoro-8-methylquinoline-5-sulfonyl chloride is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and selectivity in chemical reactions. These substituents also influence its physical and chemical properties, making it distinct from other quinoline sulfonyl chlorides .
Propriétés
Formule moléculaire |
C10H7ClFNO2S |
|---|---|
Poids moléculaire |
259.68 g/mol |
Nom IUPAC |
7-fluoro-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-8(12)5-9(16(11,14)15)7-3-2-4-13-10(6)7/h2-5H,1H3 |
Clé InChI |
VWCVSMRDISNEAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1F)S(=O)(=O)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



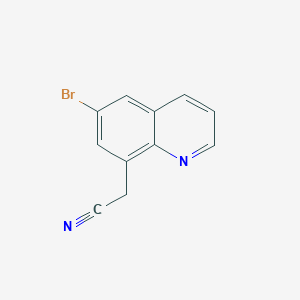
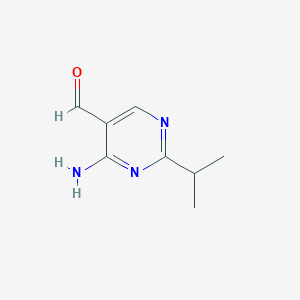
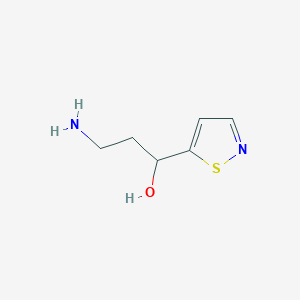
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
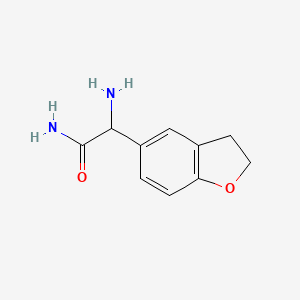
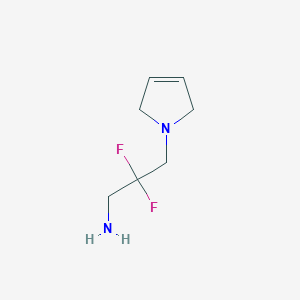
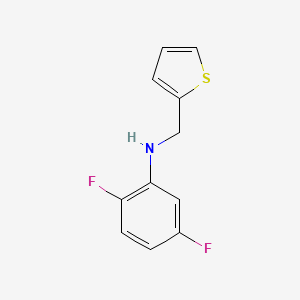
![[(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
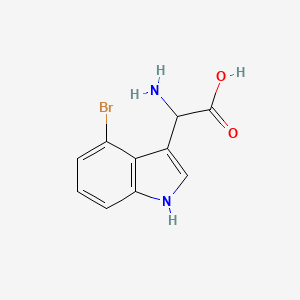
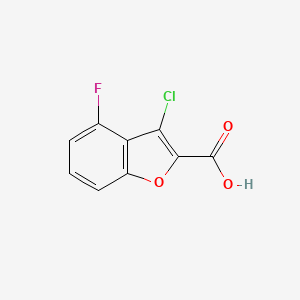
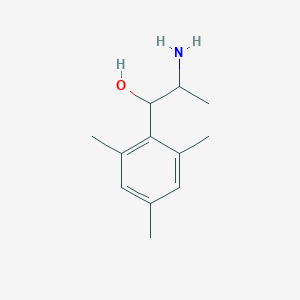

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
